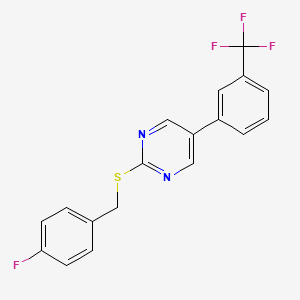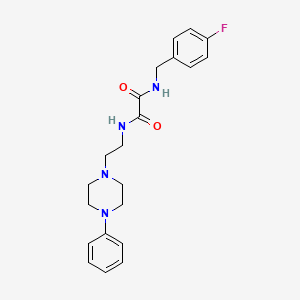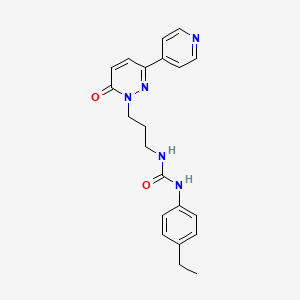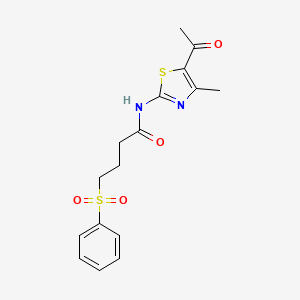
4-Fluorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluorobenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FBMTPS and is a member of the pyrimidine sulfide family. In
作用機序
The mechanism of action of FBMTPS is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. In cancer cells, FBMTPS has been found to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, FBMTPS can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
FBMTPS has been found to have several biochemical and physiological effects, including the inhibition of enzyme activity and the induction of apoptosis (programmed cell death). In addition, FBMTPS has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using FBMTPS in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. In addition, FBMTPS has been found to be stable under a wide range of conditions, making it a versatile compound for use in various experiments. However, one limitation of using FBMTPS is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on FBMTPS, including the identification of new applications in medicinal chemistry, material science, and agriculture. In addition, further studies are needed to fully understand the mechanism of action of FBMTPS and its potential toxicity. Finally, the development of new synthesis methods for FBMTPS may lead to the discovery of new derivatives with enhanced properties.
合成法
The synthesis of FBMTPS involves a series of chemical reactions that include the condensation of 4-Fluorobenzaldehyde and 3-(trifluoromethyl)benzaldehyde with thiourea in the presence of acetic acid. The product is then treated with sodium hydroxide to obtain FBMTPS. This synthesis method is relatively simple and efficient, making it a popular choice for researchers.
科学的研究の応用
FBMTPS has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, FBMTPS has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. In material science, FBMTPS has been used as a building block for the synthesis of new materials with unique properties. In agriculture, FBMTPS has been investigated for its potential as a pesticide due to its ability to inhibit the growth of pests.
特性
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-[3-(trifluoromethyl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N2S/c19-16-6-4-12(5-7-16)11-25-17-23-9-14(10-24-17)13-2-1-3-15(8-13)18(20,21)22/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTLKSVVWDWZJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(N=C2)SCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-difluoro-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]benzene-1-sulfonamide](/img/structure/B2903630.png)
![(Z)-2-Cyano-3-(4-hydroxy-3,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2903631.png)

![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2903634.png)
methanone](/img/structure/B2903637.png)
![4-[6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2903639.png)
![Ethyl 2-{2-[({[(4-nitrobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B2903643.png)
![Methyl 2-[cyanomethyl-[4-(4-fluorophenyl)-5-methylthiophene-2-carbonyl]amino]acetate](/img/structure/B2903644.png)
![8-benzyl-2-(hydroxymethyl)hexahydro-2H-isoxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B2903645.png)


![1-(5-chloro-2-methylphenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2903649.png)
